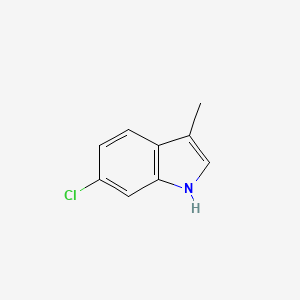
6-chloro-3-methyl-1H-indole
Übersicht
Beschreibung
6-chloro-3-methyl-1H-indole is a compound that belongs to the class of organic compounds known as indoles . Indoles are compounds containing an indole moiety, which consists of a pyrrole ring fused to a benzene ring . This compound is physically characterized as a powder .
Synthesis Analysis
Indoles, including 6-chloro-3-methyl-1H-indole, can be synthesized using various methods. For instance, a one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N -alkylation sequence . This procedure is very rapid, operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .Molecular Structure Analysis
The molecular structure of 6-chloro-3-methyl-1H-indole can be analyzed using the IUPAC Standard InChI . The InChI, or International Chemical Identifier, is a textual identifier for chemical substances, designed to provide a standard way to encode molecular information and to facilitate the search for such information in databases and on the web .Chemical Reactions Analysis
Indoles, including 6-chloro-3-methyl-1H-indole, can undergo various chemical reactions. For example, a one-pot, three-component Fischer indolisation–N-alkylation sequence has been developed for the rapid synthesis of 1,2,3-trisubstituted indoles . This process is very rapid, operationally straightforward, generally high yielding, and uses readily available building blocks .Physical And Chemical Properties Analysis
The physical and chemical properties of 6-chloro-3-methyl-1H-indole include its molecular weight, which is 209.63 . It is a powder in physical form . The compound has a specific odor and is crystalline colorless in nature .Wissenschaftliche Forschungsanwendungen
-
Pharmaceutical Research
- Indole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
- The methods of application or experimental procedures vary widely depending on the specific biological activity being targeted. For example, antiviral activity might be tested using cell cultures infected with a specific virus, while anticancer activity might be tested using cancer cell lines .
- The results or outcomes obtained also vary widely. For example, some indole derivatives might show strong antiviral activity, while others might show strong anticancer activity .
-
Synthesis of Alkaloids
- Indole derivatives are prevalent moieties present in selected alkaloids .
- The methods of application or experimental procedures involve chemical synthesis. For example, the Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid under reflux in MeOH gave the corresponding tricyclic indole in a good yield .
- The results or outcomes obtained include the successful synthesis of the desired indole derivative .
-
Antiviral Activity
- Indole derivatives have shown potential as antiviral agents . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
- The methods of application or experimental procedures involve the synthesis of these derivatives and their testing against various viruses .
- The results or outcomes obtained include the identification of compounds with inhibitory activity against specific viruses .
-
Anti-inflammatory Activity
- Indole derivatives have been found to possess anti-inflammatory activities .
- The methods of application or experimental procedures involve the synthesis of these derivatives and their testing for anti-inflammatory activity, often using cell cultures or animal models .
- The results or outcomes obtained include the identification of compounds with anti-inflammatory activity .
-
Anticancer Activity
- Indole derivatives have shown potential as anticancer agents . For example, Vinblastine, an indole alkaloid, is applied for the treatment of various kinds of cancer .
- The methods of application or experimental procedures involve the synthesis of these derivatives and their testing against various cancer cell lines .
- The results or outcomes obtained include the identification of compounds with anticancer activity .
-
Anti-HIV Activity
-
Antioxidant Activity
- Indole derivatives have shown potential as antioxidants .
- The methods of application or experimental procedures involve the synthesis of these derivatives and their testing for antioxidant activity, often using cell cultures or animal models .
- The results or outcomes obtained include the identification of compounds with antioxidant activity .
-
Antimicrobial Activity
- Indole derivatives have been found to possess antimicrobial activities .
- The methods of application or experimental procedures involve the synthesis of these derivatives and their testing for antimicrobial activity, often using cell cultures or animal models .
- The results or outcomes obtained include the identification of compounds with antimicrobial activity .
-
Antitubercular Activity
- Indole derivatives have shown potential as antitubercular agents .
- The methods of application or experimental procedures involve the synthesis of these derivatives and their testing against Mycobacterium tuberculosis .
- The results or outcomes obtained include the identification of compounds with antitubercular activity .
-
Antidiabetic Activity
- Indole derivatives have shown potential as antidiabetic agents .
- The methods of application or experimental procedures involve the synthesis of these derivatives and their testing for antidiabetic activity, often using cell cultures or animal models .
- The results or outcomes obtained include the identification of compounds with antidiabetic activity .
-
Antimalarial Activity
- Indole derivatives have shown potential as antimalarial agents .
- The methods of application or experimental procedures involve the synthesis of these derivatives and their testing against Plasmodium falciparum .
- The results or outcomes obtained include the identification of compounds with antimalarial activity .
-
Anticholinesterase Activity
- Indole derivatives have shown potential as anticholinesterase agents .
- The methods of application or experimental procedures involve the synthesis of these derivatives and their testing for anticholinesterase activity, often using cell cultures or animal models .
- The results or outcomes obtained include the identification of compounds with anticholinesterase activity .
Safety And Hazards
Zukünftige Richtungen
The future directions for 6-chloro-3-methyl-1H-indole and other indole derivatives are promising. Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They have been the focus of many researchers in the study of pharmaceutical compounds for many years .
Eigenschaften
IUPAC Name |
6-chloro-3-methyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN/c1-6-5-11-9-4-7(10)2-3-8(6)9/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRCFQMOGKWYADE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=C1C=CC(=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50465362 | |
| Record name | 6-chloro-3-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50465362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-3-methyl-1H-indole | |
CAS RN |
158905-35-2 | |
| Record name | 6-chloro-3-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50465362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



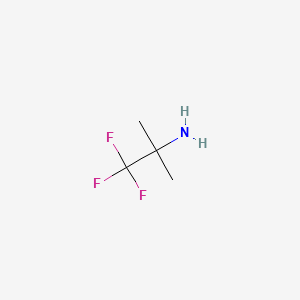

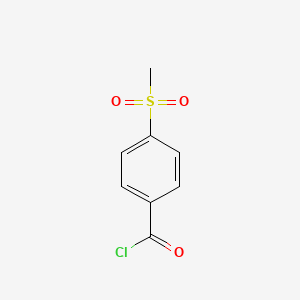
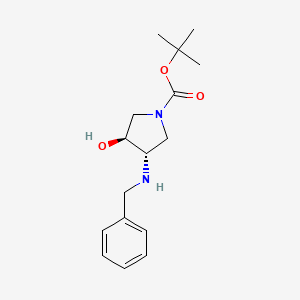


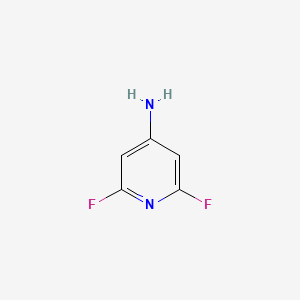
![(1R,6S)-2,4-diazabicyclo[4.2.0]octane-3,5-dione](/img/structure/B1312758.png)
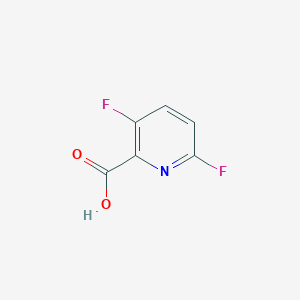
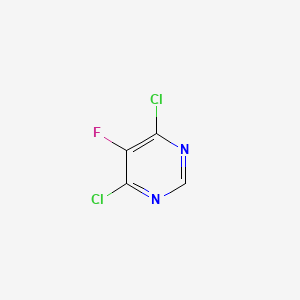
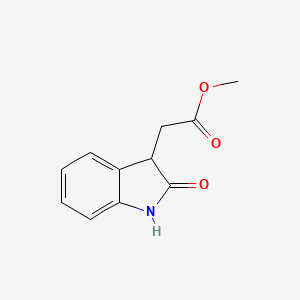
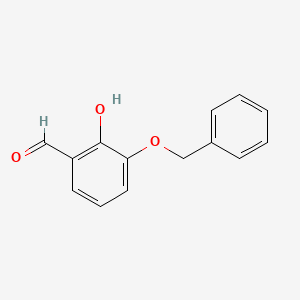
![1-[3-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxylic Acid](/img/structure/B1312770.png)
![4,4,5,5-Tetramethyl-2-(1,2,3,6-tetrahydro-[1,1'-biphenyl]-4-yl)-1,3,2-dioxaborolane](/img/structure/B1312771.png)